CCK2 vs CCK1 Receptor Selectivity: 1000-Fold Differential Affinity Relative to CCK-8 in Gastric Chief Cells
In competitive radioligand binding assays using guinea pig gastric chief cell membranes, gastrin I displaced ¹²⁵I-CCK-8 binding with an IC₅₀ of 3 × 10⁻⁷ M (300 nM), whereas CCK-8 itself exhibited an IC₅₀ of 3 × 10⁻¹⁰ M (0.3 nM)—a 1000-fold difference in affinity for the gastric CCK2 receptor [1]. In contrast, at pancreatic CCK1 receptors, gastrin I displays minimal binding, confirming its functional selectivity as a CCK2-preferring agonist rather than a pan-CCK receptor ligand [2].
| Evidence Dimension | CCK2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3 × 10⁻⁷ M (300 nM) |
| Comparator Or Baseline | CCK-8 (cholecystokinin octapeptide): 3 × 10⁻¹⁰ M (0.3 nM) |
| Quantified Difference | 1000-fold lower affinity for gastrin I relative to CCK-8 at gastric CCK2 receptors |
| Conditions | Guinea pig gastric chief cell membrane preparation; displacement of ¹²⁵I-labeled CCK-8 |
Why This Matters
Researchers requiring selective CCK2 receptor activation without confounding CCK1-mediated pancreatic or gallbladder effects must use gastrin I rather than CCK-8, which activates both receptor subtypes with high potency.
- [1] 胃主細胞 cholecystokinin 受容体特性に関する研究 -第2報-胃主細胞膜への標識CCK8結合反応の検討. 日本消化器病学会雑誌. 1990;87(11):2429-2433. View Source
- [2] Noble F, Wank SA, Crawley JN, Bradwejn J, Seroogy KB, Hamon M, Roques BP. International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacol Rev. 1999;51(4):745-781. View Source
